![molecular formula C10H7ClF2O3 B2450177 (2E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid CAS No. 1329166-85-9](/img/structure/B2450177.png)
(2E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid, also known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. Diflunisal is a derivative of salicylic acid and was first synthesized in the 1960s. It has been used clinically since the 1980s and has been found to be effective in treating various types of pain, including osteoarthritis, rheumatoid arthritis, and menstrual pain.
Applications De Recherche Scientifique
Structural and Spectroscopic Investigations
- X-ray Crystallography and Spectroscopy : The structural properties of compounds similar to (2E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid have been extensively studied using X-ray crystallography and spectroscopic methods. These studies provide insights into the molecular structure, interactions, and stabilization forces within the crystal lattice of such compounds (Venkatesan et al., 2016).
Nonlinear Optical Properties
- Hyperpolarizability Analysis : Research on related prop-2-enoic acid derivatives has shown significant potential in nonlinear optical (NLO) properties. For example, the study of (2E)-3-(3-chlorophenyl)prop-2-enoic anhydride revealed high hyperpolarizability, indicating its usefulness in future NLO applications (Mary et al., 2014).
Synthesis and Drug Potential
- Synthesis and Potential as Antileukotrienic Agents : The synthesis and evaluation of similar compounds have demonstrated potential in drug development, particularly as antileukotrienic agents. Such studies involve exploring the synthesis under specific conditions and evaluating biological activities like antiplatelet activity (Jampílek et al., 2004).
Molecular Conformation and Stability
- Conformational and Stability Analysis : Density functional theory has been used to investigate the conformational behavior and structural stability of related compounds. This kind of research aids in understanding the molecular conformation and stability, which is crucial for the development of new materials or drugs (Mary et al., 2014).
Bioactivity and DNA Interaction
- DNA Interaction and Biological Screening : Studies have also focused on the DNA binding properties and biological activity of similar compounds. This includes understanding their interaction with DNA and evaluating their potential in various biological screenings, like antioxidant and antitumor activities (Sirajuddin et al., 2015).
Electronic Properties for Solar Cell Applications
- Solar Cell Efficiency and Electronic Properties : The synthesis of compounds like 2-(cyano 3-(4-diphenylamino) phenyl) prop 2-enoic acid demonstrates their application in solar cell technology. The electronic properties, such as absorption spectrum and molar extinction coefficient, are critical for their use in dye-sensitized solar cells (Shanmugam et al., 2019).
Propriétés
IUPAC Name |
(E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF2O3/c11-7-2-3-8(16-10(12)13)6(5-7)1-4-9(14)15/h1-5,10H,(H,14,15)/b4-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRACTNYZGBMOH-DAFODLJHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=CC(=O)O)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)/C=C/C(=O)O)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

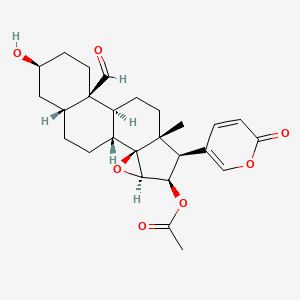
![8-(3,5-Dimethylphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/no-structure.png)
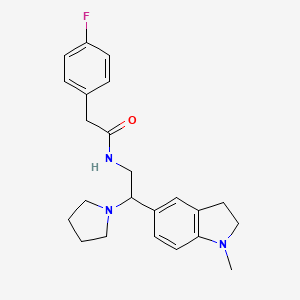
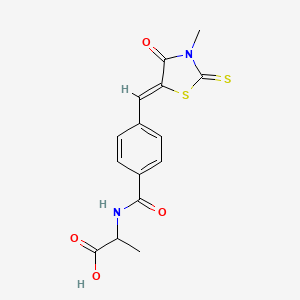
![2-(4-Chlorophenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2450102.png)

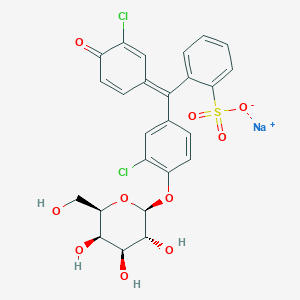
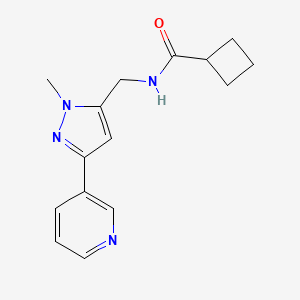
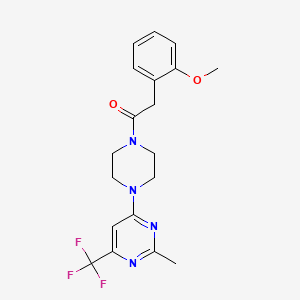
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2450114.png)

![1-(4-tert-butylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2450116.png)
![Methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2450117.png)